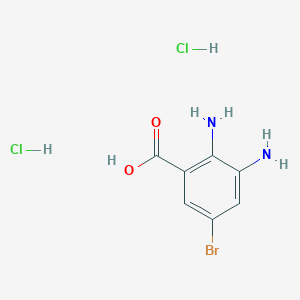

2,3-Diamino-5-bromobenzoic acid dihydrochloride

Overview

Description

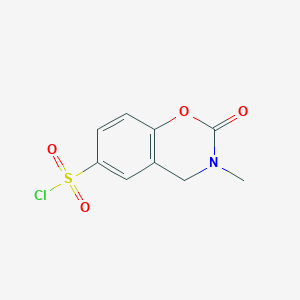

2,3-Diamino-5-bromobenzoic acid dihydrochloride is a chemical compound with the molecular formula C7H9BrCl2N2O2 and a molecular weight of 303.97 g/mol .

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. It’s likely that this compound could participate in various chemical reactions based on its functional groups .Scientific Research Applications

Ortho-Metalation of Unprotected Benzoic Acids

The study by Gohier and Mortier (2003) reveals the synthesis process involving ortho-metalation of unprotected 3-bromo benzoic acids with hindered lithium dialkylamides. This method generates lithium 3-bromo-2-lithiobenzoates, which can be trapped to afford various 2-substituted-3-bromobenzoic acids, demonstrating a chemical pathway to manipulate such compounds in organic synthesis (Gohier & Mortier, 2003).

Dihydrofolate Reductase Inhibitors Synthesis

A study by Rosowsky, Fu, and Queener (2000) discusses the synthesis of compounds with bulky tricyclic aromatic groups, including 2,3-Diamino-5-bromobenzoic acid derivatives. These compounds are potent inhibitors of dihydrofolate reductase from various organisms, indicating their potential in medical chemistry for the development of drugs (Rosowsky et al., 2000).

Bromination in Organic Synthesis

The paper by Cao Sheng-li (2004) focuses on the key intermediate for the synthesis of certain anti-cancer drugs, highlighting the role of bromination and providing insights into the synthesis of complex molecules for pharmacological applications (Cao, 2004).

Material Science and Polymer Chemistry

Hyperbranched Polymer Synthesis

Jong-Beom Baek, Simko, and Loon-Seng Tan (2006) delve into the synthesis of a novel hyperbranched polymer containing alternating quinoxaline and benzoxazole repeat units. The synthesized polymer, derived from a monomer including 2,3-diamino groups, shows unique properties and potential applications in material science, underlining the importance of such chemical compounds in the development of advanced materials (Baek, Simko, & Tan, 2006).

Proton Exchange Membranes

Wang, Xiao, and Yan (2012) synthesized a series of sulfonated polybenzothiazoles, indicating the importance of such structures in the creation of proton exchange membranes. The research underscores the relevance of 2,3-diamino substituted compounds in the creation of materials with high thermal and oxidative stability, essential for energy-related applications (Wang, Xiao, & Yan, 2012).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2,3-diamino-5-bromobenzoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2.2ClH/c8-3-1-4(7(11)12)6(10)5(9)2-3;;/h1-2H,9-10H2,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPFJANHNZVEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)N)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrCl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B1405303.png)

![2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405308.png)

![2-[3-(Trifluoromethyl)-3,4-dihydropyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B1405312.png)